

# Application Notes and Protocols for Azure B Staining of Paraffin-Embedded Tissues

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Azure B** is a cationic thiazine dye that is a component of Romanowsky-Giemsa stains and is formed by the oxidation of methylene blue.[1][2][3] It is widely used in histology and cytology for its ability to bind to negatively charged molecules, particularly nucleic acids (DNA and RNA) and proteins.[4] **Azure B** has a higher affinity for nucleic acids compared to Azure A, resulting in a more intense blue coloration, making it highly suitable for detailed structural analysis of tissues and cells.[4] This property makes it an invaluable tool for visualizing nuclear and cytoplasmic details, which is essential for identifying malignancies and other cellular abnormalities. In paraffin-embedded tissues, **Azure B** staining is particularly useful for highlighting basophilic structures.

The metachromatic properties of **Azure B** are also noteworthy. Metachromasia is the phenomenon where a dye stains certain tissue components in a color that is different from the color of the dye solution itself. **Azure B** exhibits blue orthochromasia (the expected color) and a purple-red metachromasia, which is useful for identifying specific cellular components like mast cell granules.

## **Principle of Staining**

**Azure B** is a basic dye, meaning it carries a positive charge. In biological tissues, acidic (basophilic) components, such as the phosphate groups of nucleic acids in the nucleus and



ribosomes in the cytoplasm, are negatively charged. The positively charged **Azure B** dye molecules bind to these negatively charged sites, resulting in a blue to purple staining of these structures. The intensity of the stain is dependent on several factors, including the pH of the staining solution, dye concentration, and staining time.

## **Experimental Protocols**

## I. Reagent Preparation

- 1. Azure B Staining Solution (0.23%)
- Source: Based on the method by Owen et al.
- Procedure:
  - Dissolve 0.03 g of Azure B powder in 3 mL of 95% ethanol.
  - Swirl gently for approximately 30 seconds to dissolve.
  - Add 10 mL of 0.01% potassium hydroxide solution.
  - Mix well. The stain should be filtered before use.
- 2. **Azure B**-Methylene Blue Staining Solution
- Source: Biognost
- Procedure:
  - Azure B Solution (1%): Dissolve 1 g of Azure B powder in 100 mL of distilled or deionized water.
  - Sodium Tetraborate Solution (1%): Dissolve 1 g of sodium tetraborate in 100 mL of distilled or deionized water.
  - Methylene Blue Solution (1%): Dissolve 1 g of Methylene Blue powder in 100 mL of the 1% sodium tetraborate solution.



Final Working Solution: Mix 1 mL of the 1% Azure B solution with 1 mL of the 1%
 Methylene Blue solution.

Note: The stability of **Azure B** solutions can be influenced by the type of counter-ion and the solvent used. For consistent results, it is recommended to use high-purity, certified **Azure B** powder.

## **II. Staining Protocol for Paraffin-Embedded Tissues**

This protocol outlines the steps for deparaffinization, rehydration, and staining of formalin-fixed, paraffin-embedded tissue sections.

#### Materials:

- Xylene
- Ethanol (100%, 95%, 70%)
- Distilled or deionized water
- Azure B staining solution
- Differentiating agent (e.g., 1% zinc sulfate, optional for metachromatic staining)
- Mounting medium
- Coverslips

#### Procedure:

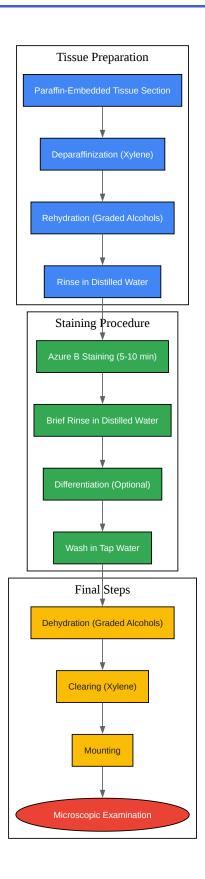
- Deparaffinization and Rehydration:
  - Immerse slides in Xylene: 2 changes, 5 minutes each.
  - Immerse in 100% Ethanol: 2 changes, 3 minutes each.
  - Immerse in 95% Ethanol: 1 change, 3 minutes.
  - Immerse in 70% Ethanol: 1 change, 3 minutes.



- Rinse thoroughly in running tap water.
- Rinse in distilled water.
- Staining:
  - Immerse slides in the prepared Azure B staining solution for 5-10 minutes. Staining time
    may need to be optimized based on tissue type and desired intensity.
  - Rinse briefly in distilled water to remove excess stain.
- Differentiation (Optional):
  - If overstaining occurs or for specific visualization of metachromasia, briefly dip the slides in a differentiating solution (e.g., 70% ethanol or 1% zinc sulfate) until the desired color intensity is achieved.
  - Wash immediately in running tap water to stop the differentiation process.
- · Dehydration and Mounting:
  - Dehydrate the sections through graded alcohols:
    - 95% Ethanol: 1 change, 1 minute.
    - 100% Ethanol: 2 changes, 1 minute each.
  - Clear in Xylene: 2 changes, 2 minutes each.
  - Mount with a permanent mounting medium and apply a coverslip.
- Microscopic Examination:
  - Examine the stained slides under a light microscope.

## **Experimental Workflow**





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